N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN4O2S/c17-11-4-1-9(2-5-11)15-20-21-16(23-15)19-14(22)10-3-6-12-13(7-10)24-8-18-12/h1-8H,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIJKKCOACANBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps. One common method starts with the preparation of the intermediate 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with 1,3-benzothiazole-6-carboxylic acid under specific conditions to form the final compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
N-{5-[4-(Methylsulfonyl)phenyl]-1,3,4-Oxadiazol-2-yl}-1,3-Benzothiazole-6-Carboxamide
- Substituent : 4-(Methylsulfonyl)phenyl on oxadiazole.
- Molecular Formula : C₁₇H₁₄N₄O₄S₂.
- Molecular Weight : 410.45 g/mol.
- Key Differences : The methylsulfonyl group is bulkier and more electron-withdrawing than fluorine, which may enhance binding affinity to polar active sites but reduce solubility. Sulfonyl groups are common in kinase inhibitors due to their ability to form hydrogen bonds .
N-(5-{[4-(Propan-2-yl)Phenyl]Methyl}-1,3,4-Oxadiazol-2-yl)-1,3-Benzothiazole-6-Carboxamide (BG01458)
- Substituent : [4-(Isopropyl)phenyl]methyl on oxadiazole.
- Molecular Formula : C₂₀H₁₈N₄O₂S.
- Molecular Weight : 378.45 g/mol.
- This modification is seen in compounds optimized for blood-brain barrier penetration .
2-[[5-(3-Bromophenyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl]-N-(4-Fluorophenyl)Acetamide
- Substituent : 3-Bromophenyl on oxadiazole with a sulfanyl acetamide side chain.
- Molecular Formula : C₁₆H₁₁BrFN₃O₂S.
- Molecular Weight : 423.24 g/mol.
- Key Differences : The bromine atom (electron-withdrawing) and sulfanyl group may enhance halogen bonding and thiol interactions, respectively. However, the acetamide linkage differs from the benzothiazole-carboxamide core, altering pharmacokinetic profiles .
Structural and Electronic Effects
The table below summarizes key properties of the target compound and its analogs:
Research Implications and Methodological Considerations
- Virtual Screening: Tools like UCSF Chimera () enable structural modeling and docking studies to predict binding modes.
- Synthetic Accessibility : The methylsulfonyl () and isopropyl () analogs may require multi-step synthesis due to their complex substituents, whereas the fluorine in the target compound simplifies synthesis.
Biological Activity
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
The compound belongs to the class of oxadiazole derivatives, characterized by the presence of an oxadiazole ring and a benzothiazole moiety. Its IUPAC name is this compound, with a molecular formula of C15H10FN3O2 and a molecular weight of 295.26 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H10FN3O2 |
| Molecular Weight | 295.26 g/mol |
| Melting Point | Not available |
Synthesis
The synthesis of this compound typically involves cyclization reactions of hydrazides with carboxylic acids under dehydrating conditions. Common methods include using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) at elevated temperatures to facilitate the formation of the oxadiazole ring.
Anticancer Properties
Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer activities. For instance:
-
Cytotoxic Activity : The compound has shown promising cytotoxic effects against various cancer cell lines. In vitro studies indicated that it could induce apoptosis in MCF-7 (breast cancer) and other cancer cell lines at sub-micromolar concentrations .
Cell Line IC₅₀ (µM) MCF-7 0.65 HeLa 2.41 PANC-1 Not specified
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The presence of the oxadiazole ring allows for modulation of enzyme activity or disruption of cellular processes that are critical for cancer cell survival .
Comparison with Other Compounds
When compared to other oxadiazole derivatives, this compound exhibits distinct biological properties due to its unique structural features. For example:
| Compound | Biological Activity |
|---|---|
| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1H-pyrazole | Higher cytotoxicity than doxorubicin |
| N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | Similar structural features but varied activity |
Case Studies and Research Findings
Several studies have focused on the biological evaluation of oxadiazole derivatives:
- Study on Apoptosis Induction : A study revealed that compounds similar to N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole showed increased levels of p53 expression and caspase activation in MCF-7 cells, indicating a potential pathway through which these compounds induce apoptosis .
- Molecular Docking Studies : Molecular docking studies have suggested strong hydrophobic interactions between the aromatic rings of oxadiazole derivatives and amino acid residues in target proteins similar to those observed with known anticancer drugs like Tamoxifen .
Q & A
Q. What established synthetic routes are used to prepare N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide?
The compound is typically synthesized via a multi-step approach:
- Step 1: Synthesis of the 1,3-benzothiazole-6-carboxylic acid precursor through cyclization of substituted anilines with thiourea derivatives.
- Step 2: Preparation of the 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-amine intermediate via hydrazide cyclization with 4-fluorobenzoyl chloride.
- Step 3: Coupling the two fragments using carbodiimide reagents (e.g., EDCI or DCC) in ethanol under reflux, yielding the final product. Characterization via / NMR and IR spectroscopy confirms structural integrity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): and NMR identify proton and carbon environments, confirming the oxadiazole and benzothiazole moieties.
- Infrared Spectroscopy (IR): Detects functional groups (e.g., C=O stretch at ~1650–1700 cm, C-F stretch at ~1100–1250 cm).
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Elemental Analysis: Confirms purity and stoichiometry .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- In vitro cytotoxicity: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity.
- Enzyme inhibition: Kinase or protease inhibition assays to identify molecular targets.
- Antimicrobial testing: Broth microdilution assays against Gram-positive/negative bacteria and fungi.
- ADME profiling: Solubility, plasma stability, and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Solvent optimization: Replacing ethanol with DMF or THF may improve solubility of intermediates.
- Catalysis: Use of DMAP or HOBt as coupling additives to enhance carboxamide formation.
- Microwave-assisted synthesis: Reduces reaction time (e.g., from 12 hours to 2 hours) while maintaining yield.
- Purification: Gradient flash chromatography (ethyl acetate/hexane) or recrystallization from ethanol improves purity (>95%) .
Q. What strategies resolve contradictions in reported bioactivity data for similar benzothiazole-oxadiazole hybrids?
- Standardized assays: Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration).
- Structure-activity relationship (SAR) studies: Compare substituent effects (e.g., halogen vs. methyl groups) on activity.
- Computational validation: Molecular docking to assess binding consistency with reported targets (e.g., EGFR kinase) .
Q. How can computational modeling predict pharmacokinetic properties?
- LogP and solubility: Tools like SwissADME predict lipophilicity (LogP ~3.2) and aqueous solubility (e.g., -4.2 logS).
- Metabolic stability: CYP450 enzyme interaction profiles generated via Schrödinger’s QikProp.
- Bioavailability: Machine learning models (e.g., pkCSM) estimate oral absorption (>70%) and blood-brain barrier penetration .
Q. What advanced techniques determine binding modes with biological targets?
- X-ray crystallography: Co-crystallization with enzymes (e.g., carbonic anhydrase IX) reveals hydrogen bonding with the oxadiazole nitrogen.
- Surface plasmon resonance (SPR): Measures real-time binding kinetics (e.g., ).
- Isothermal titration calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS) for target engagement .
Q. How are derivatives designed to enhance selectivity against off-target proteins?
- Substituent variation: Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the benzothiazole 2-position.
- Scaffold hopping: Replacing oxadiazole with triazole or thiadiazole rings to modulate steric effects.
- Prodrug strategies: Esterification of the carboxamide group to improve membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
